
2,4-Dimethyl-1-p-tolyloxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dimethyl-1-p-tolyloxybenzene is an organic compound with the molecular formula C15H16O It is a derivative of benzene, featuring two methyl groups at the 2 and 4 positions and a p-tolyloxy group at the 1 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,4-Dimethyl-1-p-tolyloxybenzene can be synthesized through several methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions typically include a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, at elevated temperatures (around 80-100°C) .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dimethyl-1-p-tolyloxybenzene undergoes various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids.
Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Reagents like bromine or nitric acid for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of 2,4-dimethylbenzoic acid.
Reduction: Formation of 2,4-dimethylcyclohexanol.
Substitution: Formation of 2,4-dimethyl-1-bromo-1-p-tolyloxybenzene or 2,4-dimethyl-1-nitro-1-p-tolyloxybenzene.
Aplicaciones Científicas De Investigación
2,4-Dimethyl-1-p-tolyloxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,4-Dimethyl-1-p-tolyloxybenzene involves its interaction with specific molecular targets. The compound can participate in various chemical reactions due to the presence of reactive sites on the benzene ring and the p-tolyloxy group. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, influencing the compound’s overall reactivity and properties.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dimethylphenol: Similar structure but lacks the p-tolyloxy group.
1,4-Dimethoxybenzene: Contains methoxy groups instead of methyl and p-tolyloxy groups.
2,4,6-Trimethylphenol: Contains an additional methyl group at the 6 position.
Uniqueness
2,4-Dimethyl-1-p-tolyloxybenzene is unique due to the presence of both methyl groups and a p-tolyloxy group, which confer distinct chemical and physical properties
Propiedades
Fórmula molecular |
C15H16O |
|---|---|
Peso molecular |
212.29 g/mol |
Nombre IUPAC |
2,4-dimethyl-1-(4-methylphenoxy)benzene |
InChI |
InChI=1S/C15H16O/c1-11-4-7-14(8-5-11)16-15-9-6-12(2)10-13(15)3/h4-10H,1-3H3 |
Clave InChI |
ZJIIFGUVZPIVHH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)OC2=C(C=C(C=C2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Cyclohexyl-1-azaspiro[4.5]dec-2-en-4-one](/img/structure/B14132584.png)

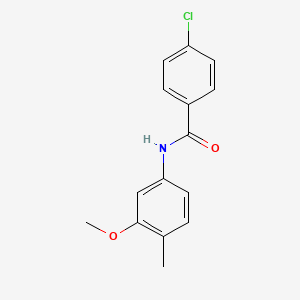
![Ethyl 2-[4-chloro-2-(3,5-difluorobenzoyl)phenoxy]acetate](/img/structure/B14132602.png)
![5-{[2-(4-Tert-butylphenyl)-2-(dimethylamino)ethyl]amino}-2-(thiophen-2-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B14132607.png)
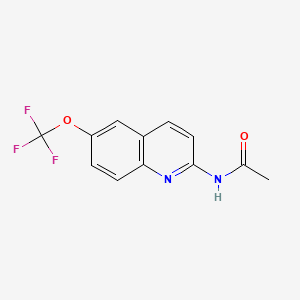

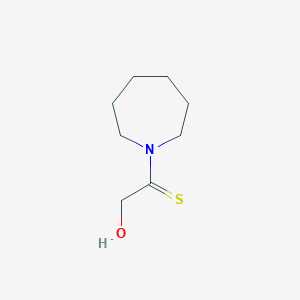
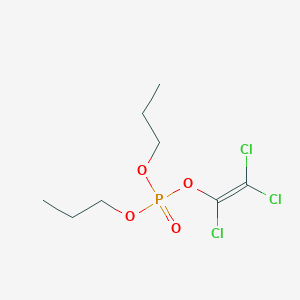

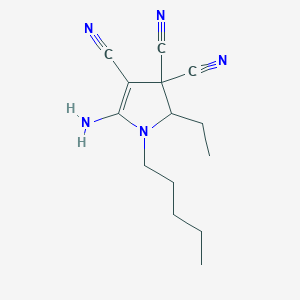
![1-[(2-Nitrophenyl)methyl]pyridin-1-ium perchlorate](/img/structure/B14132658.png)
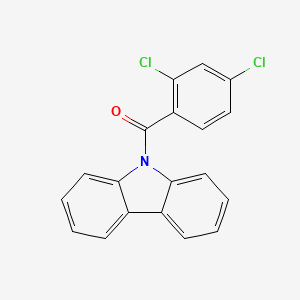
![Pyrazino[2,3-b]pyrazine, decahydro-1,4,5,8-tetranitroso-, trans-](/img/structure/B14132677.png)
